molecular formula C5H2ClFIN B591577 5-Chloro-2-fluoro-3-iodopyridine CAS No. 884495-31-2

5-Chloro-2-fluoro-3-iodopyridine

Cat. No. B591577
CAS RN: 884495-31-2
M. Wt: 257.431
InChI Key: ASCAFZNEDOLLTH-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-3-iodopyridine is a halo-substituted pyridine . It has the molecular formula C5H2ClFIN . The CAS number for this compound is 884495-31-2 .


Synthesis Analysis

The synthesis of 5-Chloro-2-fluoro-3-iodopyridine and similar compounds often involves halogen dance reactions . A series of novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring bearing a thioether moiety was synthesized . The target compounds were prepared through S-substitution reaction of 5-mercapto-1,3,4-oxadiazole analogs .


Molecular Structure Analysis

The molecular weight of 5-Chloro-2-fluoro-3-iodopyridine is 257.43200 . The exact mass is 256.89000 . The structure of this compound can be represented by the SMILES string Fc1ncccc1I .


Physical And Chemical Properties Analysis

5-Chloro-2-fluoro-3-iodopyridine is a solid . The boiling point is 252.1±35.0°C at 760 mmHg .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are crucial in medicinal chemistry due to their unique physical, chemical, and biological properties. The presence of fluorine atoms, which are strong electron-withdrawing substituents, imparts these compounds with reduced basicity and reactivity compared to their chlorinated and brominated analogues 5-Chloro-2-fluoro-3-iodopyridine can serve as a precursor in the synthesis of various fluoropyridines, which are explored for their potential as imaging agents in biological applications, particularly in radiobiology .

Anticancer Drug Precursors

The compound has been used as a starting material in the synthesis of anticancer drugs. For instance, by reacting with vinylstannane and monothioacetic acids, a derivative of 5-Chloro-2-fluoro-3-iodopyridine was obtained and utilized as a precursor for the synthesis of dihydrothienopyridine analogues with potential anticancer activity .

Halogen Dance Reaction

In heterocyclic chemistry, the halogen dance reaction is a method used to activate certain positions in heterocyclic systems for subsequent functionalization5-Chloro-2-fluoro-3-iodopyridine can undergo such reactions, enabling the selective migration of halides to positions that are otherwise difficult to access, thereby facilitating the introduction of various functional groups .

Copper-Catalyzed Trifluoromethylation

The trifluoromethylation of aromatic and heteroaromatic cores is of significant interest due to its relevance in pharmacology5-Chloro-2-fluoro-3-iodopyridine can be subjected to copper-catalyzed trifluoromethylation, extending the range of possible modifications to include alkoxy-substituted iodopyridines and their benzologs .

Agricultural Chemical Development

The introduction of fluorine atoms into lead structures is a common modification in the development of new agricultural products5-Chloro-2-fluoro-3-iodopyridine could be used to synthesize fluorine-containing heterocycles, which are often incorporated into agricultural active ingredients due to their improved physical, biological, and environmental properties .

Pharmaceutical Applications

With fluorine being a common element in pharmaceuticals, 5-Chloro-2-fluoro-3-iodopyridine can be a valuable synthetic block. It can contribute to the synthesis of fluorine-containing drugs, which make up a significant portion of the pharmaceutical market due to their enhanced efficacy and stability .

Organic Material Synthesis

Fluorinated heterocycles, such as those derived from 5-Chloro-2-fluoro-3-iodopyridine , are also explored for their applications in organic materials. Their unique properties can lead to the development of novel materials with specific electronic and photonic characteristics .

Radiopharmaceuticals

The synthesis of 18F -substituted pyridines, which are used as imaging agents in positron emission tomography (PET), is another application5-Chloro-2-fluoro-3-iodopyridine can be used to introduce 18F into pyridine rings, creating compounds that are valuable in local radiotherapy of cancer .

Safety and Hazards

5-Chloro-2-fluoro-3-iodopyridine is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to be used only for R&D and not for medicinal, household or other use .

Future Directions

Fluoropyridines, including 5-Chloro-2-fluoro-3-iodopyridine, present a special interest as potential imaging agents for various biological applications . The interest toward development of fluorinated chemicals has been steadily increased .

properties

IUPAC Name

5-chloro-2-fluoro-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFIN/c6-3-1-4(8)5(7)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCAFZNEDOLLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660550
Record name 5-Chloro-2-fluoro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-fluoro-3-iodopyridine

CAS RN

884495-31-2
Record name 5-Chloro-2-fluoro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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